molecular formula C6H6N2O B142947 Picolinamide CAS No. 1452-77-3

Picolinamide

Cat. No. B142947
Key on ui cas rn: 1452-77-3
M. Wt: 122.12 g/mol
InChI Key: IBBMAWULFFBRKK-UHFFFAOYSA-N
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Patent
US06809099B2

Procedure details

Diethylaniline (0.27 μL, 1.7 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (0.8 mg, 1.5 μmol, 1 equiv) in THF (0.15 mL) at 0° C. under an argon atmosphere and the solution was stirred for 10 min. Picolinic acid (0.24 mg, 2.0 μmol, 1.3 equiv), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.38 mg, 2.0 μmol, 1.3 equiv) and 1-hydroxybenzotriazole (0.25 mg, 1.8 μmol, 1.2 equiv) were then added separately, each in one portion, to the above solution at 0° C. The reaction mixture was warmed to 23° C. over 17 h 45 min, then was quenched with saturated aqueous ammonium chloride solution (3 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a yellow oil, which was purified by flash column chromatography (70% ethyl acetate-hexanes) to give the pyridine-2-carboxylic acid amide derivative (1.0 mg, 100%) as a white solid.
Quantity
0.27 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.24 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[N:3](C1C=CC=CC=1)CC.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([OH:20])=O.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>C1COCC1>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([NH2:3])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0.27 μL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
amine
Quantity
0.8 mg
Type
reactant
Smiles
Name
Quantity
0.15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.24 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
0.38 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.25 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution (3 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
WAIT
Type
WAIT
Details
left a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (70% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 481.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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